5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione
CAS No.: 68871-12-5
Cat. No.: VC16080040
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68871-12-5 |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 5-[[4-(diethylamino)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Standard InChI | InChI=1S/C17H21NO4/c1-5-18(6-2)13-9-7-12(8-10-13)11-14-15(19)21-17(3,4)22-16(14)20/h7-11H,5-6H2,1-4H3 |
| Standard InChI Key | MWDVDNKGIMGHOR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reflects its core structure: a Meldrum’s acid backbone (2,2-dimethyl-1,3-dioxane-4,6-dione) functionalized with a 4-diethylaminobenzylidene group at the 5-position . Its molecular formula is C₁₇H₂₁NO₄, with a molar mass of 303.35 g/mol.
Crystallographic Analysis
Single-crystal X-ray diffraction data (monoclinic, space group P2₁/c) reveals key structural parameters :
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.8662 Å, b = 11.4601 Å, c = 18.1517 Å |
| β angle | 96.858° |
| Volume | 1624.62 ų |
| Density | 1.240 g/cm³ |
The heterocyclic dioxane ring adopts a slightly distorted boat conformation, with the benzylidene group nearly coplanar (dihedral angle = 8.05°) to the Meldrum’s acid moiety . This planarity facilitates conjugation across the molecule, stabilizing the enolate form and enhancing reactivity in condensation reactions. Intramolecular C–H···O hydrogen bonds further rigidify the structure, while π-π stacking interactions (interplanar distance: 3.54 Å) dictate crystal packing .
Synthesis and Reaction Mechanisms
Synthetic Pathway
The compound is synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-diethylaminobenzaldehyde under aqueous conditions :
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Reactants:
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Meldrum’s acid (1.00 g, 6.9 mmol)
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4-Diethylaminobenzaldehyde (1.27 g, 6.9 mmol)
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Conditions:
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Solvent: Water (50 mL)
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Temperature: 348 K (75°C)
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Duration: 2 hours
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Workup: Cooling to room temperature precipitates the product, which is recrystallized from ethanol (yield: 80%) .
This method aligns with broader strategies for synthesizing arylidene Meldrum’s acid derivatives, where aldehydes condense with the active methylene group of Meldrum’s acid . The reaction’s efficiency in water highlights the compound’s compatibility with green chemistry principles.
Mechanistic Insights
Meldrum’s acid (pKa ≈ 4.8) readily forms a resonance-stabilized enolate, which undergoes nucleophilic attack on the aldehyde carbonyl . Subsequent dehydration yields the benzylidene derivative. The electron-donating diethylamino group enhances the aldehyde’s electrophilicity, accelerating condensation .
Applications in Organic Synthesis
The compound’s utility arises from two reactive sites:
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Electrophilic Dioxanedione Core: Susceptible to nucleophilic ring-opening, enabling heterocycle synthesis.
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Benzylidene Double Bond: Participates in cycloadditions and hydrogenation reactions.
Key Applications
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Heterocycle Synthesis: Serves as a precursor to indoles and pyridines via cyclization reactions .
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Polymer Chemistry: Acts as a crosslinking agent in photoresponsive materials due to its conjugated system .
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Medicinal Chemistry Intermediates: The diethylamino group enhances bioavailability, making it valuable in drug discovery .
Research Advancements
Supramolecular Behavior
Crystallographic studies reveal that the compound’s planar structure facilitates π-π interactions, which could be exploited in organic semiconductors . The diethylamino group’s rotational freedom may allow tunable electronic properties.
Reactivity Studies
Preliminary investigations suggest that the benzylidene double bond undergoes selective hydrogenation, offering a route to saturated analogs without disrupting the dioxanedione ring .
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